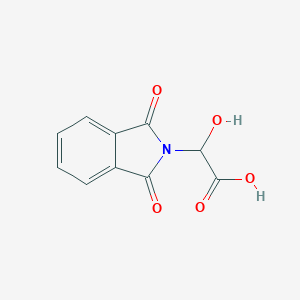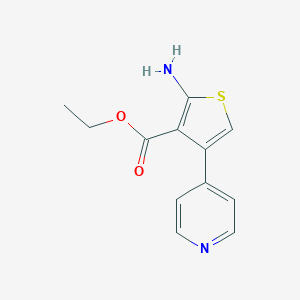
4-Morpholin-4-ylbut-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-1-butyne-3-one is a chemical compound with the molecular formula C8H13NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Morpholino-1-butyne-3-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of morpholine with propargyl bromide under basic conditions to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods: Industrial production of 1-Morpholino-1-butyne-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Morpholino-1-butyne-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The butyne moiety allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react under mild conditions.
Major Products: The major products formed from these reactions include various substituted morpholines and butyne derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
1-Morpholino-1-butyne-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Morpholino-1-butyne-3-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, modulating their function. This interaction is crucial in its role as an antisense oligonucleotide, where it binds to complementary RNA sequences to inhibit gene expression .
Comparación Con Compuestos Similares
1-Butyne: A simple alkyne with similar reactivity but lacks the morpholine ring.
1-Bromo-2-butyne: Another alkyne derivative with different substituents, used in various synthetic applications.
Uniqueness: 1-Morpholino-1-butyne-3-one is unique due to the presence of both the morpholine ring and the butyne moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
114479-14-0 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
Clave InChI |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
SMILES canónico |
CC(=O)C#CN1CCOCC1 |
Sinónimos |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















